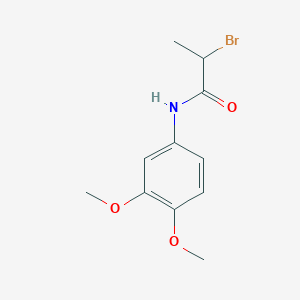
2-bromo-N-(3,4-dimethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,4-dimethoxyphenyl)propanamide typically involves the bromination of N-(3,4-dimethoxyphenyl)propanamide. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions .
Industrial Production Methods
化学反应分析
Types of Reactions
2-Bromo-N-(3,4-dimethoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while oxidation reactions could produce corresponding carboxylic acids .
科学研究应用
2-Bromo-N-(3,4-dimethoxyphenyl)propanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Similar in structure but with a benzamide group instead of a propanamide group.
2-Bromo-N-(3,4-dimethoxyphenyl)ethylpropanamide: Contains an ethyl group, making it slightly different in terms of reactivity and applications.
Uniqueness
2-Bromo-N-(3,4-dimethoxyphenyl)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of bromine and methoxy groups makes it particularly useful in synthetic chemistry and biological studies .
生物活性
2-Bromo-N-(3,4-dimethoxyphenyl)propanamide is an organic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom attached to a propanamide group, along with a 3,4-dimethoxyphenyl moiety. Its molecular formula is C12H16BrNO3 with a molecular weight of approximately 288.14 g/mol. The presence of the bromine atom and methoxy groups enhances its reactivity and potential biological activity, making it a subject of interest in both synthetic organic chemistry and medicinal research .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism may involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways. Further studies are needed to elucidate the specific targets within microbial cells.
Anticancer Properties
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting that it may interact with specific cellular pathways involved in cell death. The following table summarizes some relevant findings regarding its anticancer activity:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via caspase activation |
| U-937 (leukemia) | 10.38 | Cell cycle arrest and apoptosis |
| HeLa (cervical cancer) | 12.00 | Inhibition of proliferation |
These findings indicate that this compound may be a promising candidate for further development as an anticancer agent .
Study on Anticancer Activity
A study conducted on the effects of this compound on various cancer cell lines revealed significant cytotoxicity at low concentrations. Flow cytometry assays demonstrated that the compound effectively induced apoptosis in MCF-7 cells through increased activity of caspase-3/7, leading to programmed cell death .
Mechanistic Insights
Molecular docking studies have suggested strong hydrophobic interactions between the compound and specific amino acid residues within target proteins involved in cancer progression. This interaction profile indicates that structural modifications could enhance its potency and selectivity for cancer cells .
Future Directions
While preliminary results are promising, further research is necessary to fully understand the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In vivo evaluations : Assessing the efficacy and safety profile in animal models.
- Mechanistic studies : Elucidating the precise biochemical pathways affected by the compound.
- Structural optimization : Modifying the chemical structure to enhance biological activity and reduce potential side effects.
属性
IUPAC Name |
2-bromo-N-(3,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-8-4-5-9(15-2)10(6-8)16-3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELKSBIJCLTLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













